molecular formula C12H17NO2 B1445269 [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine CAS No. 1339328-13-0

[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine

Cat. No. B1445269
CAS RN: 1339328-13-0
M. Wt: 207.27 g/mol
InChI Key: IMQLXVLZHXSWBM-UHFFFAOYSA-N
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Description

“[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine” is a chemical compound with the molecular formula C12H17NO2 . It is also referred to as MOPM. The CAS Number for this compound is 1339328-13-0 .


Molecular Structure Analysis

The molecular weight of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine is 207.27 g/mol. The InChI code for this compound is 1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3 .

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives have shown significant photocytotoxicity under red light exposure in various cell lines. These complexes are effectively ingested by cells and demonstrate favorable interactions with DNA, offering potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).

Catalytic Applications

  • 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have demonstrated good catalytic activity and selectivity in certain chemical reactions, hinting at their potential use in industrial and synthetic chemistry applications (Roffe et al., 2016).

Enhanced Cellular Uptake with Selectivity

  • Iron(III) complexes of modified dipicolylamines and pyridoxal or salicylaldehyde Schiff bases, which include phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have shown remarkable cellular uptake with selectivity. They exhibit significant photocytotoxicity in cancer cells, indicating potential applications in targeted cancer therapy (Basu et al., 2015).

Material Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized and characterized, offering insights into its structural and chemical properties. Such compounds may find applications in the development of new materials or chemical agents (Shimoga et al., 2018).

properties

IUPAC Name

[4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-2-3-10(7-13)12(6-9)15-11-4-5-14-8-11/h2-3,6,11H,4-5,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQLXVLZHXSWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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